L-Arginyl-D-allo-threonyl-L-phenylalanine
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Overview
Description
Arginyl-threonyl-phenylalanine is a tripeptide composed of three amino acids: arginine, threonine, and phenylalanine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginyl-threonyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of threonine and arginine. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of arginyl-threonyl-phenylalanine may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into suitable expression vectors and introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is then extracted and purified.
Chemical Reactions Analysis
Types of Reactions
Arginyl-threonyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of arginine results in citrulline, while substitution reactions can yield modified peptides with altered biological activity.
Scientific Research Applications
Arginyl-threonyl-phenylalanine has numerous scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide in wound healing.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of arginyl-threonyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity, influence cellular signaling pathways, and affect protein-protein interactions. The arginine residue often plays a crucial role in binding to negatively charged sites on target molecules, while threonine and phenylalanine contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
Arginyl-glycyl-aspartic acid: Known for its role in cell adhesion and signaling.
Threonyl-phenylalanyl-lysine: Studied for its antimicrobial properties.
Phenylalanyl-arginyl-lysine: Investigated for its potential in drug delivery systems.
Uniqueness
Arginyl-threonyl-phenylalanine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of arginine provides strong binding affinity to negatively charged targets, while threonine and phenylalanine contribute to the peptide’s structural stability and specificity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
41151-15-9 |
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Molecular Formula |
C19H30N6O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1 |
InChI Key |
MOGMYRUNTKYZFB-UQOMUDLDSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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